4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride
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Overview
Description
4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound known for its unique structure and properties. It is often studied for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a tetrahydropyridine ring substituted with a methoxyphenyl group, making it an interesting subject for research and industrial applications.
Mechanism of Action
Target of Action
The primary target of 4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and is associated with numerous neurodegenerative and psychiatric conditions .
Mode of Action
The compound acts as an α1-blocker . It lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity . This unique mechanism allows it to prevent reflex tachycardia in patients .
Biochemical Pathways
The compound affects the adrenergic signaling pathway . This pathway is involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The compound’s action on α1-ARs can modulate the effects of endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
Similar compounds have shown promising drug-like properties, includingacceptable pharmacokinetic profiles . These compounds have demonstrated good absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The compound’s action results in a lowering of peripheral blood pressure and a central antihypertensive effect . This can be particularly beneficial in the treatment of hypertensive crises and perioperative hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the reaction of 2-methoxybenzaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also features a methoxyphenyl group.
Naftopidil: A medication used to treat benign prostatic hyperplasia, structurally similar due to the presence of a methoxyphenyl group.
Urapidil: An antihypertensive drug with a similar structural motif.
Uniqueness
4-(2-Methoxyphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific tetrahydropyridine ring structure combined with a methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(2-methoxyphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-14-12-5-3-2-4-11(12)10-6-8-13-9-7-10;/h2-6,13H,7-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLOLHOJGYPNNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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